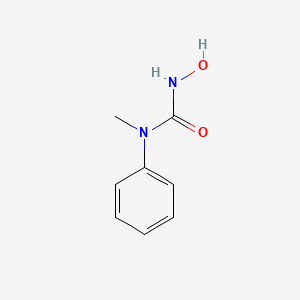![molecular formula C9H13NO2S2 B13207449 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of 3-methylthiophene with appropriate amines and sulfur-containing reagents. One common method involves the nucleophilic substitution reaction where 3-methylthiophene is reacted with a chloromethylamine derivative in the presence of a base to form the intermediate. This intermediate is then cyclized with sulfur-containing reagents under controlled conditions to form the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors due to its unique structure, leading to modulation of biological pathways. The presence of the thietane ring and the thiophene moiety allows it to fit into specific binding sites, influencing the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thiolane-1,1-dione
- 3-{[(3-Methylthiophen-2-yl)methyl]amino}benzene-1-sulfonamide
Uniqueness
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is unique due to the presence of both the thietane ring and the thiophene moiety
Eigenschaften
Molekularformel |
C9H13NO2S2 |
|---|---|
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
N-[(3-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-13-9(7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
InChI-Schlüssel |
KBOGZDZTTYHUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CNC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
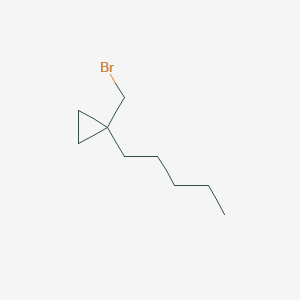

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
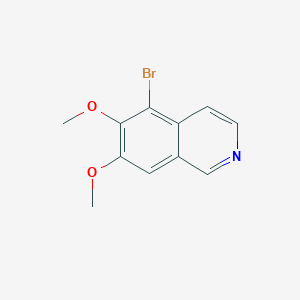
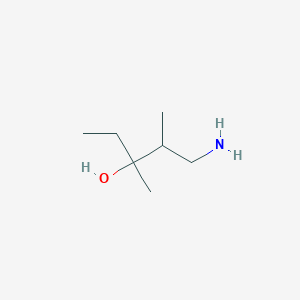
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
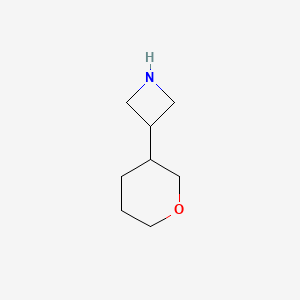
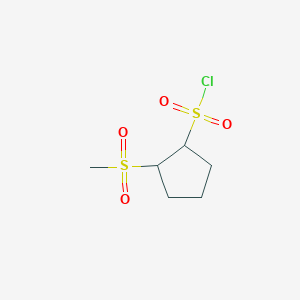
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
